molecular formula C18H20NO4PS B14719985 Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate CAS No. 17640-54-9

Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate

Cat. No.: B14719985
CAS No.: 17640-54-9
M. Wt: 377.4 g/mol
InChI Key: CIQLDTMDSQPXMR-UHFFFAOYSA-N
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Description

Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is a chemical compound that features a phenothiazine moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate typically involves the reaction of phenothiazine derivatives with diethyl phosphonate under specific conditions. One common method includes the use of magnesium and trimethylphosphane in tetrahydrofuran at room temperature . Another method involves the use of sodium hydride in 1,2-dimethoxyethane at temperatures ranging from 20°C to 70°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenothiazine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenothiazine derivatives.

Scientific Research Applications

Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate involves its interaction with biological targets such as enzymes and receptors. The phenothiazine moiety is known to intercalate with DNA, inhibit enzyme activity, and modulate receptor functions, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is unique due to its combination of a phosphonate group with a phenothiazine moiety, which imparts both reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

CAS No.

17640-54-9

Molecular Formula

C18H20NO4PS

Molecular Weight

377.4 g/mol

IUPAC Name

2-diethoxyphosphoryl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C18H20NO4PS/c1-3-22-24(21,23-4-2)13-18(20)19-14-9-5-7-11-16(14)25-17-12-8-6-10-15(17)19/h5-12H,3-4,13H2,1-2H3

InChI Key

CIQLDTMDSQPXMR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OCC

Origin of Product

United States

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